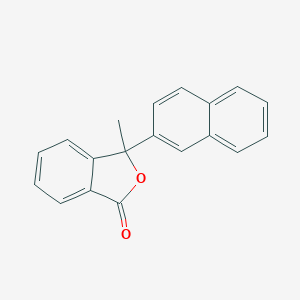
5,6,7,8-四甲氧基香豆素
描述
5,6,7,8-Tetramethoxycoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of four methoxy groups attached to the coumarin core at positions 5, 6, 7, and 8
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used as a precursor for the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
Target of Action
These include enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, binding to receptors, or intercalating into dna . The exact interaction of 5,6,7,8-Tetramethoxycoumarin with its targets would depend on its specific chemical structure and the nature of the target.
Biochemical Pathways
For instance, they can influence the phenylpropanoid pathway, which is involved in the biosynthesis of a variety of secondary metabolites . The specific pathways affected by 5,6,7,8-Tetramethoxycoumarin would depend on its specific targets and mode of action.
Result of Action
Coumarins are known to have a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects . The specific effects of 5,6,7,8-Tetramethoxycoumarin would depend on its specific targets and mode of action.
生化分析
Biochemical Properties
The biochemical properties of 5,6,7,8-Tetramethoxycoumarin are not fully understood yet. The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Molecular Mechanism
The molecular mechanism of action of 5,6,7,8-Tetramethoxycoumarin is not fully understood. The available literature does not provide specific information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5,6,7,8-Tetramethoxycoumarin in laboratory settings are not well documented. The available literature does not provide specific information about the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetramethoxycoumarin at different dosages in animal models are not well documented. The available literature does not provide specific information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 5,6,7,8-Tetramethoxycoumarin is involved in are not well understood. The available literature does not provide specific information about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetramethoxycoumarin within cells and tissues are not well documented. The available literature does not provide specific information about any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetramethoxycoumarin and any effects on its activity or function are not well understood. The available literature does not provide specific information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetramethoxycoumarin typically involves the introduction of methoxy groups to the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For 5,6,7,8-Tetramethoxycoumarin, the starting materials would include a suitably substituted phenol and a β-keto ester with methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of 5,6,7,8-Tetramethoxycoumarin may involve large-scale Pechmann condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the reaction efficiency and product yield.
化学反应分析
Types of Reactions: 5,6,7,8-Tetramethoxycoumarin can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The coumarin core can be reduced to form dihydrocoumarins.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarin derivatives.
相似化合物的比较
7-Methoxycoumarin: A coumarin derivative with a single methoxy group at position 7.
6,7-Dimethoxycoumarin: A coumarin derivative with methoxy groups at positions 6 and 7.
5,6,7-Trimethoxycoumarin: A coumarin derivative with methoxy groups at positions 5, 6, and 7.
Uniqueness: 5,6,7,8-Tetramethoxycoumarin is unique due to the presence of four methoxy groups, which can significantly influence its chemical reactivity and biological activity. The additional methoxy groups can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
5,6,7,8-tetramethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDYUCKOYJQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204860 | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56317-15-8 | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 5,6,7,8-Tetramethoxycoumarin been identified in nature?
A1: 5,6,7,8-Tetramethoxycoumarin has been isolated from the stems and leaves of Sapium discolor [] and the chloroform portion of Ailanthus altissima []. This suggests that this compound might be present in other plant species as well, opening avenues for further phytochemical investigations.
Q2: What spectroscopic techniques are helpful in characterizing 5,6,7,8-Tetramethoxycoumarin?
A2: While the provided research articles do not delve into the detailed spectroscopic characterization of 5,6,7,8-Tetramethoxycoumarin, they highlight the use of ¹H-NMR and ¹³C-NMR for structural elucidation of this compound []. Additionally, UV spectral analysis has been theoretically studied for this molecule []. Further research employing techniques like IR, Mass Spectrometry, and X-ray crystallography could provide a comprehensive structural understanding.
Q3: Are there any studies exploring the potential biological activities of 5,6,7,8-Tetramethoxycoumarin?
A3: While the provided research articles primarily focus on the isolation and identification of 5,6,7,8-Tetramethoxycoumarin, they do not delve into its potential biological activities. Further research is needed to explore possible anti-inflammatory, antioxidant, or cytotoxic properties, among others.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


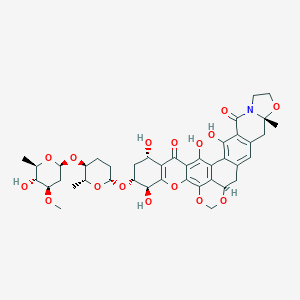

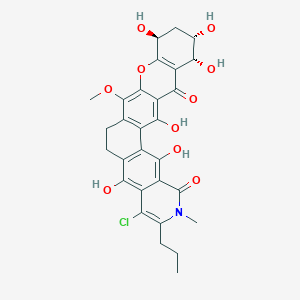

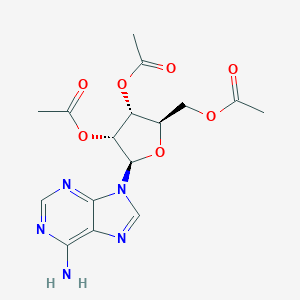
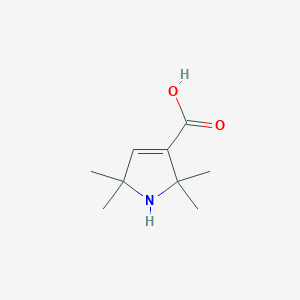
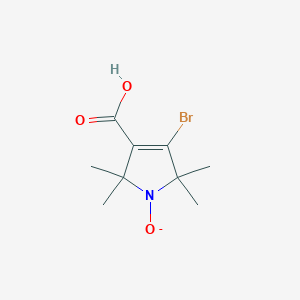
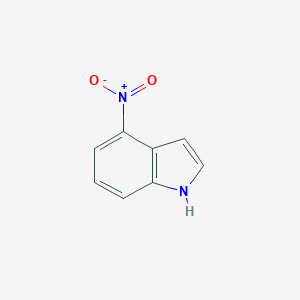
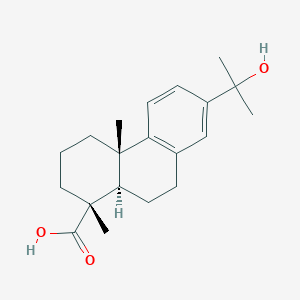
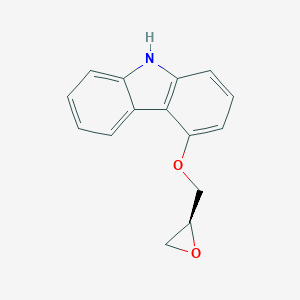
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
